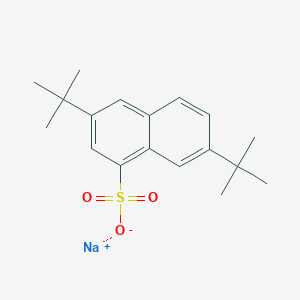
(S)-4-(1-Aminobut-3-en-1-yl)-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(1-Aminobut-3-en-1-yl)-2-methylaniline is an organic compound with the molecular formula C11H16N2 It is a derivative of aniline, featuring an amino group attached to a butenyl chain and a methyl group on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminobut-3-en-1-yl)-2-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-methylaniline and 3-buten-1-amine.
Coupling Reaction: The key step involves a coupling reaction between 4-bromo-2-methylaniline and 3-buten-1-amine under palladium-catalyzed conditions. This reaction forms the desired butenyl-aniline linkage.
Purification: The crude product is purified using column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Coupling Reactions: Utilizing large-scale reactors and optimized reaction conditions to maximize yield and purity.
Automated Purification Systems: Employing automated systems for purification, such as high-performance liquid chromatography (HPLC), to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(1-Aminobut-3-en-1-yl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Saturated amines.
Substitution Products: Nitro or sulfonic acid derivatives.
Applications De Recherche Scientifique
(S)-4-(1-Aminobut-3-en-1-yl)-2-methylaniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of novel materials, such as polymers and dyes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-4-(1-Aminobut-3-en-1-yl)-2-methylaniline involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, or metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-Aminobut-3-en-1-yl)-2-methylaniline: A structural isomer with similar properties but different spatial arrangement.
4-(1-Aminobut-3-en-1-yl)-2-methoxybenzonitrile: A compound with a methoxy group instead of a methyl group, affecting its reactivity and applications.
5-(1-Aminobut-3-en-1-yl)-2-methylphenol: A related compound with a hydroxyl group, influencing its chemical behavior.
Propriétés
Formule moléculaire |
C11H16N2 |
|---|---|
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
4-[(1S)-1-aminobut-3-enyl]-2-methylaniline |
InChI |
InChI=1S/C11H16N2/c1-3-4-11(13)9-5-6-10(12)8(2)7-9/h3,5-7,11H,1,4,12-13H2,2H3/t11-/m0/s1 |
Clé InChI |
PLTFTCAUUVFVIY-NSHDSACASA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)[C@H](CC=C)N)N |
SMILES canonique |
CC1=C(C=CC(=C1)C(CC=C)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Hydroxybenzo[b]thiophene-5-carboximidamide](/img/structure/B15223052.png)
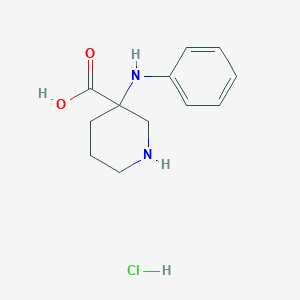
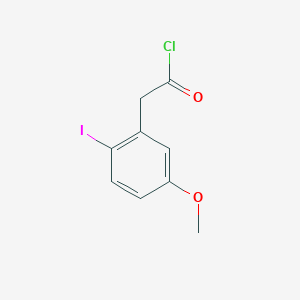
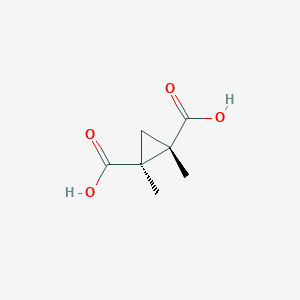
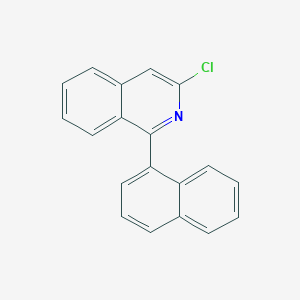
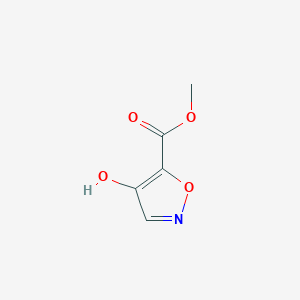


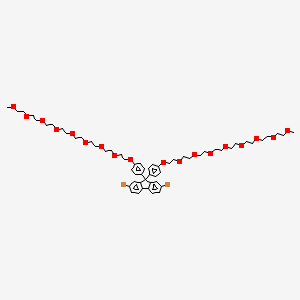
![4-Chloro-6,7-diiodo-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B15223127.png)
![5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide](/img/structure/B15223145.png)
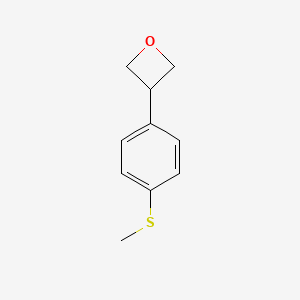
![Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate](/img/structure/B15223162.png)
